2,6-Dinitrophenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dinitrophenol | |
|---|---|---|
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InChI |
InChI=1S/C6H4N2O5/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,9H | |
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InChI Key |
JCRIDWXIBSEOEG-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |
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Molecular Formula |
C6H4N2O5 | |
| Record name | 2,6-DINITROPHENOL | |
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DSSTOX Substance ID |
DTXSID5022063 | |
| Record name | 2,6-Dinitrophenol | |
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Molecular Weight |
184.11 g/mol | |
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Physical Description |
2,6-dinitrophenol is a yellow crystalline solid with a sweet musty odor. Sinks and mixes slowly with water. (USCG, 1999), Light yellow solid; [Merck Index] Yellow powder; [MSDSonline] | |
| Record name | 2,6-DINITROPHENOL | |
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| Record name | 2,6-Dinitrophenol | |
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Solubility |
Slightly soluble in cold water or cold alcohol; freely soluble in chloroform, ether, boiling alcohol, fixed alkali hydroxide solution, Very soluble in ethanol, acetone, ether; soluble in benzene, chloroform, pyrene; slightly soluble in carbon tetrachloride, carbon disulfide, Solubility in water: 0.42 g/L /From table/, In water, 5164 mg/L at 50 °C | |
| Record name | 2,6-Dinitrophenol | |
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Density |
1.68 (est) (USCG, 1999) - Denser than water; will sink | |
| Record name | 2,6-DINITROPHENOL | |
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Vapor Density |
6.35 (Air= 1) | |
| Record name | 2,6-Dinitrophenol | |
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Vapor Pressure |
0.000012 [mmHg] | |
| Record name | 2,6-Dinitrophenol | |
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Color/Form |
Pale yellow rhomboid needles or leaflets from dilute alcohol, Light yellow crystals | |
CAS No. |
573-56-8 | |
| Record name | 2,6-DINITROPHENOL | |
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Melting Point |
147.2 °F (USCG, 1999), 63.5 °C | |
| Record name | 2,6-DINITROPHENOL | |
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| Record name | 2,6-Dinitrophenol | |
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Historical Perspectives on 2,6 Dinitrophenol in Scientific Inquiry
Early Discovery and Initial Observations in Biological Systems
The effects of nitrated phenols, including dinitrophenols, on biological systems were observed as early as the late 19th century. Early industrial exposure, particularly in the burgeoning munitions industry where dinitrophenols were used in explosives, led to observations of physiological effects in exposed workers. For instance, during World War I, French munitions workers exposed to dinitrophenol compounds experienced rapid weight loss and increased body temperature, earning them the nickname "canary girls" due to the yellowing of their skin from the chemicals. bps.ac.uk The first reported death related to DNP exposure occurred in 1918 due to occupational exposure in the munitions industry. nih.govacmcasereports.com These early observations in humans highlighted the potent impact of these compounds on metabolic processes.
Evolution of Understanding: From Metabolic Stimulant to Uncoupler
Initial scientific investigations into dinitrophenols in the early 20th century characterized them primarily as metabolic stimulants. Researchers observed that exposure to these compounds led to a significant increase in the basal metabolic rate. nih.govwikipedia.orgcdc.gov This effect was noted to cause weight loss by increasing the burning of fat and carbohydrates. nih.gov
The understanding of how dinitrophenols achieved this metabolic stimulation evolved significantly. Initially, the precise mechanism was unclear, but it was evident that the compounds were directly impacting tissue or cellular oxidation. aphapublications.org The prevailing view shifted as research delved deeper into cellular respiration. By the mid-20th century, the concept of oxidative phosphorylation, the process by which cells generate ATP, became clearer. This led to the crucial realization that dinitrophenols were not directly stimulating the metabolic pathways in a conventional sense, but rather interfering with the coupling between electron transport and ATP synthesis in mitochondria.
Key Milestones in Elucidating the Mechanism of Action of Dinitrophenols
A pivotal milestone in understanding the mechanism of dinitrophenols was their identification as "uncouplers" of oxidative phosphorylation. This mechanism was elucidated and reported in a 1948 publication by William F. Loomis and Fritz Albert Lipmann. wikipedia.orgresearchgate.net They demonstrated that dinitrophenol decreases the formation of high-energy phosphate (B84403) bonds (ATP) in mitochondria while simultaneously stimulating systemic oxygen consumption. nih.gov This dissociative effect, where the energy from the electron transport chain is released as heat instead of being conserved in ATP, became known as the uncoupling of oxidative phosphorylation. nih.govwikipedia.org
Further research revealed that dinitrophenols, being lipophilic and weakly acidic, act as protonophores. researchgate.netaustralianpharmacist.com.audroracle.ai They are able to transport protons across the inner mitochondrial membrane, effectively creating a "short circuit" that bypasses ATP synthase, the enzyme responsible for ATP production using the proton gradient. researchgate.netaustralianpharmacist.com.audroracle.ai This dissipation of the proton gradient collapses the proton motive force, the driving force for ATP synthesis, leading to the energy being released as heat. wikipedia.orgdroracle.aidopinglinkki.fi This increased heat production accounts for the observed increase in metabolic rate and body temperature. researchgate.netdopinglinkki.fi
Key findings supporting this mechanism include:
DNP increases proton leak across the inner mitochondrial membrane. droracle.ai
It disrupts the normal process of ATP production by uncoupling mitochondria. droracle.ai
It creates a proton short-circuit, decreasing the proton-motive force. droracle.ai
This allows respiration to increase, with substrate oxidation becoming the dominant controller of oxygen consumption. droracle.ai
Data from studies, such as in vitro experiments with rat liver homogenates, also provided insights into the metabolic fate of dinitrophenols, identifying metabolites like 2-amino-4-nitrophenol (B125904) and 4-amino-2-nitrophenol. cdc.govcdc.gov
Historical Context of Research into Dinitrophenols as Therapeutic Agents
Following the observations of weight loss in exposed workers, dinitrophenols, particularly 2,4-DNP, garnered significant interest as potential therapeutic agents for weight loss in the early 20th century. Maurice Tainter at Stanford University was a key figure in pioneering its use as a weight loss drug in the 1930s. nih.govwikipedia.orgresearchgate.net Clinical studies were conducted, and reports of rapid weight loss of up to 1.5 kg per week were published. nih.govacmcasereports.com Within a year of the first published clinical study in 1933, it is estimated that at least 100,000 people in the United States had been treated with DNP. wikipedia.orgaphapublications.org The drug was even included in over-the-counter medications and sold without prescription, fueled by reports of rapid and seemingly safe weight loss. nih.gov
However, the historical research into dinitrophenols as therapeutics was significantly impacted by the narrow therapeutic index of the compounds and the occurrence of severe adverse effects. researchgate.netnih.gov While initially perceived as safe by some early proponents, the inherent mechanism of uncoupling, which generates heat, also carried the risk of uncontrolled hyperthermia. wikipedia.orgresearchgate.net Reports of fatalities linked to DNP exposure emerged, including a fatal case of toxic jaundice in 1918. nih.gov By the late 1930s, the significant risks associated with DNP became widely recognized by mainstream physicians. researchgate.net The US Food and Drug Administration (FDA) determined that DNP was "extremely dangerous and not fit for human consumption" and it was banned for human use by the end of the 1930s, with the FDA reporting no evidence of its continued sale for this purpose by 1940. nih.govacmcasereports.comwikipedia.orgresearchgate.net
Molecular and Cellular Mechanisms of 2,6 Dinitrophenol Action
Mitochondrial Uncoupling: The Protonophore Hypothesis
DNP is classified as a protonophore, a molecule capable of transporting protons (H⁺) across biological membranes. This property is central to its mechanism of action as a mitochondrial uncoupler. wikipedia.orgacmcasereports.comdroracle.aiwikipedia.orgnih.gov The uncoupling effect was first discovered in the context of mitochondrial oxidation and phosphorylation in rabbit kidney homogenates. nih.gov
Disruption of Proton Gradient Across Inner Mitochondrial Membrane
Under normal conditions, the electron transport chain (ETC) in the inner mitochondrial membrane pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient, also known as the proton motive force (PMF). nih.govfiveable.mevaia.com The inner mitochondrial membrane is typically impermeable to protons, maintaining this gradient. fiveable.mevaia.com DNP disrupts this crucial gradient by increasing the proton permeability of the inner mitochondrial membrane. droracle.aivaia.comscbt.comquora.com As a protonophore, DNP can shuttle protons across the membrane, effectively creating a "short circuit" that allows protons to bypass ATP synthase and leak back into the mitochondrial matrix. wikipedia.orgdroracle.aiquora.com This increased proton leak is a key aspect of DNP's mechanism. droracle.airesearchgate.netcapes.gov.br
Dissipation of Proton Motive Force and ATP Synthesis Inhibition
The proton motive force (PMF) is the energy stored in the electrochemical gradient across the inner mitochondrial membrane, which is normally used by ATP synthase to drive the synthesis of ATP from adenosine (B11128) diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi). nih.govfiveable.menih.gov By facilitating the movement of protons back into the matrix, DNP dissipates this PMF. wikipedia.orgnih.gov With a diminished proton gradient, ATP synthase cannot efficiently produce ATP. wikipedia.orgfiveable.mequora.com This leads to a significant reduction in ATP synthesis, effectively uncoupling the process of oxidative phosphorylation where electron transport and ATP production are normally coupled. wikipedia.orgwikipedia.orgnih.govnih.gov
Energy Dissipation as Heat (Tremor-Independent Thermogenesis)
When the energy from the proton gradient is not used for ATP synthesis due to the presence of DNP, it is released as heat. wikipedia.orgacmcasereports.comnih.govoup.comresearchgate.net This process is referred to as tremor-independent thermogenesis. acmcasereports.com The inefficiency introduced by DNP is proportional to its concentration, leading to an increase in metabolic rate as the cell attempts to compensate for the reduced ATP production by burning more substrates. wikipedia.org This increased energy expenditure manifests as heat. acmcasereports.comoup.com
Interference with Inorganic Phosphate Uptake in Mitochondria
Research suggests that DNP can interfere with the uptake of inorganic phosphate molecules into the mitochondria. nih.govresearchgate.net This interference affects the final energy production pathway, contributing to the inhibition of energy-requiring processes and potentially leading to the accumulation of inorganic phosphate outside the mitochondria. nih.govresearchgate.net
Stimulation of Glycolysis and Lactic Acid Accumulation
The inhibition of efficient ATP production through oxidative phosphorylation by DNP leads to an increased cellular demand for energy. To compensate for this energy deficit, cells increase the rate of glycolysis, the metabolic pathway that produces ATP in the cytoplasm. nih.govresearchgate.net This stimulation of carbohydrate consumption leads to a rapid rise in the production of pyruvate (B1213749). nih.govresearchgate.net When oxidative phosphorylation is inhibited, pyruvate is increasingly converted to lactic acid, especially under conditions where the electron transport chain cannot efficiently reoxidize NADH. nih.govresearchgate.netnih.gov This can result in the accumulation of lactic acid and a metabolic acidosis. researchgate.netnih.gov
Effects on Cellular Signaling Pathways
Beyond its primary effect on mitochondrial uncoupling, DNP has been observed to influence various cellular signaling pathways. Studies have indicated that DNP treatment can affect pathways related to learning, memory, and cell growth, including those involving cAMP, adenylate cyclase, and dopamine (B1211576) signaling. mdpi.comnih.gov Research in mice treated with DNP showed upregulation of CREB (cAMP-response element-binding protein) and BDNF (Brain-Derived Neurotrophic Factor) in the cerebral cortex, factors involved in synaptic plasticity and adaptive cellular responses to stress. mdpi.comnih.gov DNP has also been shown to reduce mitochondrial membrane potential, increase intracellular Ca²⁺ levels, and reduce oxidative stress in cerebral cortical neurons. nih.govresearchgate.net Gene expression profiling in DNP-treated mice revealed reprogramming of signaling cascades, including suppression of the mTOR and insulin-PI3K-MAPK pathways, and upregulation of tuberous sclerosis complex 2, a negative regulator of mTOR. nih.govresearchgate.net These effects on signaling pathways may contribute to observed outcomes beyond simple energy dissipation. mdpi.comnih.govresearchgate.netresearchgate.net
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| 2,6-Dinitrophenol | 11312 |
| Adenosine Triphosphate (ATP) | 5950 |
| Adenosine Diphosphate (ADP) | 6022 |
| Inorganic Phosphate (Pi) | 1001 |
| Pyruvic Acid | 1060 |
| Lactic Acid | 612 |
| CREB | 9475 |
| BDNF | 11461 |
| mTOR | 6425046 |
Data Tables
Based on the provided text, specific quantitative data suitable for interactive data tables within the scope of the requested sections is limited. However, the text describes relationships and effects that can be summarized.
Table 1: Effect of DNP on Mitochondrial Processes
| Mitochondrial Process | Effect of this compound (DNP) |
| Proton Gradient (Inner Membrane) | Disrupted/Decreased |
| Proton Motive Force (PMF) | Dissipated/Decreased |
| ATP Synthesis | Inhibited/Reduced |
| Energy Dissipation | Increased (as Heat) |
| Inorganic Phosphate Uptake | Interfered With |
Table 2: Cellular Metabolic Responses to DNP
| Cellular Process | Effect of this compound (DNP) |
| Glycolysis | Stimulated/Increased |
| Lactic Acid Accumulation | Increased |
| Metabolic Rate | Increased |
| Oxygen Consumption | Stimulated |
Table 3: Observed Effects of DNP on Selected Signaling Molecules/Pathways
| Signaling Molecule/Pathway | Observed Effect of this compound (DNP) | Location Observed (if specified) |
| cAMP Pathway | Modulated/Affected | Not specified |
| Adenylate Cyclase | Modulated/Affected | Not specified |
| Dopamine Signaling | Modulated/Affected | Not specified |
| CREB | Upregulated | Cerebral Cortex (mice) |
| BDNF | Upregulated | Cerebral Cortex (mice) |
| mTOR Pathway | Suppressed | Cerebral Cortex (mice) |
| Insulin-PI3K-MAPK Pathway | Suppressed | Cerebral Cortex (mice) |
| Tuberous Sclerosis Complex 2 | Upregulated | Cerebral Cortex (mice) |
| Intracellular Ca²⁺ Levels | Increased (transiently) | Cultured cortical neurons |
| Oxidative Stress | Reduced | Cerebral cortical neurons |
Modulation of cAMP and CREB Pathways
This compound has been shown to influence the cyclic adenosine monophosphate (cAMP) and cAMP response element-binding protein (CREB) pathways. cAMP is a crucial second messenger involved in numerous biological processes, including intracellular signal transduction wikipedia.org. The production of cAMP can transition a non-genomic event into a genomic one, leading to the induction of gene expression mdpi.comnih.gov. Studies have indicated that 2,4-dinitrophenol (B41442) (a related dinitrophenol isomer) can increase intracellular cAMP levels, likely through the activation of adenylate cyclase mdpi.comnih.gov.
CREB is a transcription factor that plays significant roles in synaptic plasticity, learning, and memory nih.govresearchgate.net. It is activated by various stimuli, including increases in intracellular calcium and cAMP researchgate.net. Research in mice treated with dinitrophenol has demonstrated an upregulation of CREB-related signaling in the cerebral cortex nih.govresearchgate.net. This suggests that mild mitochondrial uncoupling induced by dinitrophenol can engage pathways involved in synaptic plasticity and memory nih.govresearchgate.net. Immunoblot analysis has corroborated these findings, showing elevated levels of phosphorylated CREB protein after dinitrophenol treatment nih.gov.
Impact on Brain-Derived Neurotrophic Factor (BDNF) Production
Brain-derived neurotrophic factor (BDNF) is a neurotrophic factor vital for neuronal survival, growth, and plasticity, playing a key role in learning and memory archivesofmedicalscience.comwikipedia.org. BDNF production is known to be induced by increases in second messengers such as cAMP and Ca²⁺, which can activate CREB researchgate.net. The cascade involving dinitrophenol, cAMP, and CREB has been linked to the possibility of increased cognition, partly due to the upregulation of BDNF mdpi.comnih.gov.
Studies in mice treated with dinitrophenol have shown that BDNF is upregulated in the cerebral cortex mdpi.comnih.gov. This upregulation of BDNF, along with CREB, is associated with synaptic plasticity and adaptive cellular responses to stress mdpi.comnih.gov. The dinitrophenol → cAMP → CREB → BDNF pathway illustrates a potential mechanism by which dinitrophenol might influence neuronal health and cognitive function mdpi.comnih.gov.
Influence on mTOR and Insulin (B600854) Signaling Pathways
The mammalian target of rapamycin (B549165) (mTOR) and insulin signaling pathways are crucial regulatory networks involved in cellular metabolism, growth, and survival nih.govresearchgate.net. Research indicates that dinitrophenol treatment can lead to a reprogramming of these signaling cascades in brain cells nih.govnih.gov.
Specifically, studies have shown that dinitrophenol can suppress the mTOR and insulin-PI3K-MAPK pathways nih.govnih.gov. This suppression is accompanied by an upregulation of tuberous sclerosis complex 2 (TSC2), a negative regulator of mTOR nih.govnih.gov. Gene expression profiling in the cerebral cortex of dinitrophenol-treated mice revealed a downregulation of several key genes in the insulin signaling pathway nih.gov.
These findings suggest that mild mitochondrial uncoupling by dinitrophenol triggers an integrated signaling response that includes the downregulation of pathways involved in nutrient sensing and growth (mTOR and insulin signaling) and the upregulation of pathways related to adaptive stress responses and synaptic plasticity (Ca²⁺-CamKII-CREB and autophagy pathways) nih.gov.
Data on Gene Expression Changes in Insulin Signaling Pathway in Mouse Cerebral Cortex after DNP Treatment:
| Gene Symbol | Z-ratio | p-value |
| Mapk1 | -1.85 | < 0.05 |
| PI3k p85-PIk3r3 | -3.04 | < 0.001 |
| Akt/Pkb | -1.24 | < 0.05 |
| GSK3β | -4.25 | < 0.01 |
| Pdk1 | -3.18 | < 0.01 |
| Mapk/Erk1/2 | -5.27 | < 0.01 |
| *Data is representative of changes observed within 6 hours of DNP administration in mouse cerebral cortex. nih.gov |
Proposed Alternative Mechanisms of Toxicity
While the primary mechanism of dinitrophenol toxicity is widely understood to be the uncoupling of oxidative phosphorylation in mitochondria, leading to excessive heat production cdc.govsolubilityofthings.com, alternative mechanisms have been proposed.
Role of Solubility in Toxicity
Some research suggests that the toxicity of certain dinitrophenyl derivatives, including dinitrophenols, may be partly related to their solubility researchgate.net. While the exact relationship between solubility and toxicity is complex and depends on various factors such as absorption, distribution, metabolism, and excretion, differences in solubility could influence the bioavailability and cellular uptake of these compounds, thereby affecting their toxic potential. For this compound, it is known to have moderate solubility in water and high solubility in organic solvents solubilityofthings.com.
Spectral Measurements and Energy Quantum Hypothesis
An alternative hypothesis regarding the mechanism of toxicity of dinitrophenyl ethers and other uncoupling agents involves spectral measurements. These compounds are characterized by a significant absorbance in the infrared (IR) spectrum at approximately 6000 cm⁻¹, which corresponds to an energy quantum similar to that of an ATP molecule researchgate.net. This observation has led to a hypothetically alternative mechanism of toxicity based on spectral properties and the concept of energy quanta researchgate.net. This proposed mechanism suggests that the absorption of energy at this specific frequency might interfere with cellular processes, potentially contributing to toxicity, independently of or in addition to the uncoupling effect.
Physiological and Pathophysiological Manifestations of 2,6 Dinitrophenol Exposure
Metabolic Rate Alterations
Exposure to 2,6-dinitrophenol (2,6-DNP) leads to significant alterations in the basal metabolic rate. This is a primary and well-documented effect stemming from its ability to uncouple mitochondrial oxidative phosphorylation. nih.govcdc.gov This process disrupts the normal production of adenosine (B11128) triphosphate (ATP), the main energy currency of the cell. Instead of being stored as chemical energy in ATP, the energy generated from the electron transport chain is dissipated as heat. wikipedia.org
The body attempts to compensate for this energy production inefficiency by increasing its metabolic rate to meet energy demands. wikipedia.org Limited data suggest that 2,6-DNP may have an equivalent potential for increasing the basal metabolic rate as the more extensively studied 2,4-DNP isomer. cdc.govnih.gov Studies comparing the lethality of different dinitrophenol isomers in mice found 2,4-DNP and 2,6-DNP to be of comparable potency, with their lethality increasing at higher ambient temperatures, a finding consistent with their metabolic effects. nih.gov
The increased metabolic rate is a central mechanism that triggers a cascade of other physiological and pathophysiological responses throughout the body. nih.gov
Thermoregulatory Dysregulation and Hyperthermia
A direct consequence of the increased metabolic rate induced by 2,6-DNP is a profound dysregulation of thermoregulation, often leading to severe hyperthermia. nih.govnih.gov The dissipation of energy as heat, due to the uncoupling of oxidative phosphorylation, can overwhelm the body's ability to maintain thermal homeostasis, resulting in a dangerous and uncontrolled rise in body temperature. wikipedia.org
Oxidative Stress Induction and Free Radical Involvement
Exposure to dinitrophenols, including 2,6-DNP, has been associated with the induction of oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. While the primary mechanism of DNP toxicity is mitochondrial uncoupling, the involvement of free radicals and oxidative damage is an area of ongoing research.
Some studies suggest that DNP can modulate oxidative and inflammatory responses. For instance, in a study on Trypanosoma cruzi-induced myocarditis in mice, 2,4-DNP was found to attenuate the production of ROS, nitric oxide, and markers of lipid and protein oxidation. nih.gov Conversely, other research indicates that DNP may reduce oxidative stress by decreasing ROS levels, which in turn can increase the activity of antioxidant enzymes like catalase. researchgate.net The neuroprotective effects of DNP have also been linked to a decrease in ROS formation. nih.gov
Systemic Effects
The profound metabolic and thermoregulatory disturbances caused by this compound lead to a cascade of systemic effects, impacting multiple organ systems.
Neurological manifestations are a significant concern following exposure to dinitrophenols. One of the notable effects reported in humans is peripheral neuritis, characterized by symptoms such as numbness, tingling, and abnormal sensations of heat and cold in the extremities. nih.gov
Conversely, at low concentrations, DNP has demonstrated neuroprotective properties in various experimental models. nih.govbohrium.com Research suggests that DNP can protect neurons from different types of insults and may promote neurite outgrowth and neuronal differentiation. nih.govresearchgate.net These neuroprotective actions are thought to be related to the maintenance of mitochondrial function and a reduction in oxidative stress. nih.govresearchgate.net The dual nature of DNP's effect on the nervous system, being both neurotoxic at high exposures and potentially neuroprotective at low doses, highlights the complexity of its biological activity.
The cardiovascular system is highly susceptible to the effects of this compound, primarily as a secondary consequence of the increased metabolic rate and hyperthermia. nih.gov Tachycardia, or an abnormally rapid heart rate, is a common finding in individuals exposed to dinitrophenols. nih.gov This increased heart rate is a physiological response to the body's heightened metabolic demands and elevated temperature. nih.gov
In severe cases of poisoning, the profound systemic stress can lead to more significant cardiac damage. nih.gov Autopsy findings in fatal cases of dinitrophenol poisoning have revealed widespread tissue congestion and hemorrhage, which can affect the heart. nih.gov While direct, treatment-related cardiac damage was not observed in some chronic animal studies with 2,4-DNP, the acute systemic effects of 2,6-DNP exposure can place considerable strain on the cardiovascular system, potentially leading to cardiac arrest in fatal cases. nih.gov
The kidneys are also vulnerable to the systemic toxicity of this compound. Acute renal failure is a serious complication that can arise from exposure. nih.gov The development of acute tubular necrosis, a condition characterized by the death of tubular epithelial cells that form the renal tubules, is a key feature of DNP-induced kidney damage. nih.gov
Hepatic System Considerations: Liver Injury and Steatosis
Exposure to dinitrophenols, particularly the isomer 2,4-dinitrophenol (B41442) (2,4-DNP), has been associated with significant effects on the hepatic system. While specific research on this compound (2,6-DNP) is limited, the metabolic uncoupling mechanism shared by these compounds suggests a potential for similar hepatic manifestations.
Animal studies with 2,4-DNP have demonstrated a dose-dependent impact on the liver. At high doses, 2,4-DNP can lead to severe liver injury, characterized by inflammatory cell infiltration, degenerative changes, and in extreme cases, focal coagulative necrosis discoveryjournals.orgresearchgate.net. Histopathological examinations in rats have revealed pyknotic hepatocytes, indicating cell death, following acute exposure to high levels of 2,4-DNP discoveryjournals.orgresearchgate.net. Furthermore, an increase in liver collagen and mucopolysaccharide content has been observed, suggesting fibrotic changes in response to the chemical insult discoveryjournals.orgresearchgate.net.
Conversely, at very low, controlled concentrations, 2,4-DNP has shown a paradoxical effect, with the potential to reverse hepatic steatosis (fatty liver) nih.govyale.edu. In rat models of nonalcoholic fatty liver disease (NAFLD), low-dose administration of a controlled-release form of 2,4-DNP led to a reduction in liver fat and inflammation yale.edu. This effect is attributed to the mild mitochondrial uncoupling, which can enhance metabolic rate and fat oxidation within the liver cells. A study on steatotic human livers during normothermic machine perfusion also showed that 2,4-DNP could be safely delivered without causing hepatotoxic effects, while increasing oxygen consumption nih.govresearchgate.net.
It is important to note that the majority of the available data pertains to 2,4-DNP. While the fundamental mechanism of action is the same for 2,6-DNP, further research is required to delineate its specific dose-response relationship and effects on the hepatic system.
Table 1: Summary of Hepatic Effects of 2,4-Dinitrophenol in Animal Models
| Effect | Compound | Model | Key Findings | Reference |
| Liver Injury | 2,4-DNP | Rats | Inflammatory cell infiltration, degenerative changes, focal coagulative necrosis at high doses. | discoveryjournals.orgresearchgate.net |
| Hepatic Steatosis Reversal | 2,4-DNP | Rats with NAFLD | Reduction in liver fat and inflammation at low, controlled doses. | yale.edu |
| Increased Oxygen Consumption | 2,4-DNP | Steatotic Human Livers (ex vivo) | Safe delivery with increased metabolic activity and no immediate hepatotoxicity. | nih.govresearchgate.net |
Hematological Abnormalities: Agranulocytosis and Neutropenia
Exposure to dinitrophenols has been linked to hematological abnormalities, with historical reports associating 2,4-DNP with agranulocytosis, a severe and life-threatening reduction in granulocytes, a type of white blood cell nih.gov. Agranulocytosis leaves individuals highly susceptible to infections. Neutropenia, a decrease in the number of neutrophils (the most common type of granulocyte), is a related and serious condition that has also been reported in cases of 2,4-DNP poisoning nih.gov.
The precise mechanism by which dinitrophenols induce these hematological changes is not fully understood. It is hypothesized that it may be an idiosyncratic reaction, meaning it occurs in a small subset of susceptible individuals and is not necessarily dose-dependent in the typical sense. In one documented case of 2,4-DNP poisoning, the patient developed neutropenia, which was treated with recombinant human granulocyte colony-stimulating factor to stimulate the production of white blood cells nih.gov.
While these reports specifically mention 2,4-DNP, the potential for 2,6-DNP to cause similar hematological toxicities cannot be ruled out due to their structural and mechanistic similarities. However, there is a lack of specific case reports or studies directly linking this compound to agranulocytosis or neutropenia in the available scientific literature.
Gastrointestinal Symptoms: Nausea, Vomiting, Abdominal Pain, Diarrhea
Gastrointestinal distress is a common manifestation of acute toxicity from dinitrophenol exposure. Clinical reports and case studies of individuals poisoned with 2,4-DNP frequently document symptoms such as nausea, vomiting, abdominal pain, and diarrhea mhra.gov.uknih.govacmcasereport.org. These symptoms can appear shortly after ingestion and contribute to dehydration and electrolyte imbalances, further complicating the clinical picture of poisoning.
The onset of these gastrointestinal effects is often part of a larger systemic toxic response that includes hyperthermia, profuse sweating, and tachycardia acmcasereport.org. The exact mechanism for these gastrointestinal symptoms is likely multifactorial, stemming from both direct irritation of the gastrointestinal tract and the systemic metabolic crisis induced by the uncoupling of oxidative phosphorylation.
While the bulk of the clinical data is based on 2,4-DNP exposures, it is highly probable that ingestion of 2,6-DNP would produce a similar constellation of gastrointestinal symptoms due to the shared toxicological properties of dinitrophenols.
Table 2: Common Gastrointestinal Symptoms of 2,4-Dinitrophenol Poisoning
| Symptom | Frequency | Associated with | Reference |
| Nausea and Vomiting | Commonly reported | Acute toxicity | mhra.gov.uknih.govacmcasereport.org |
| Abdominal Pain | Frequently observed | Acute toxicity | nih.gov |
| Diarrhea | Often present | Acute toxicity | acmcasereport.org |
Reproductive and Developmental Toxicity
The potential for this compound to adversely affect reproduction and development is a significant toxicological concern. While data specifically on the 2,6-isomer is scarce, studies on related dinitrophenolic compounds provide some insight into the potential hazards.
Teratogenic Effects
Mutagenic Potential
Mutagenicity refers to the capacity of a chemical to induce genetic mutations. The mutagenic potential of this compound has not been extensively studied. However, research on a related compound, 2-amino-4,6-dinitrophenol (B181620) (picramic acid), a reduction product of 2,4,6-trinitrophenol, has shown it to be mutagenic in the Ames test with Salmonella typhimurium strains, inducing both base pair substitution and frameshift mutations without the need for metabolic activation nih.gov. This finding suggests that metabolites of nitrophenols could possess mutagenic properties. Standard mutagenicity assays, such as the bacterial reverse mutation test (Ames test) and in vitro chromosomal aberration tests, are necessary to definitively characterize the mutagenic potential of this compound europa.eu.
Effects on Sperm Formation and Fertility
The impact of dinitrophenols on male reproductive health, specifically spermatogenesis and fertility, has been investigated for some isomers. Studies on structurally related compounds, such as dinoseb (2-sec-butyl-4,6-dinitrophenol) and 4,6-dinitro-o-cresol (DNOC), have demonstrated testicular toxicity in laboratory animals nih.gov. These compounds appear to disrupt spermiogenesis or the maturation of sperm in the epididymis nih.gov.
A comparative study in rats showed that 2,4-DNP could induce spermatotoxic effects, such as an increased incidence of tailless sperm, particularly at or near lethal doses nih.gov. In contrast, a review of the literature on dinitrophenolic compounds suggested that 2,4-DNP did not show testicular toxicity in laboratory animals in other available studies nih.gov. This discrepancy highlights the need for further research to clarify the effects of different dinitrophenol isomers on male fertility. There is a lack of specific studies on the effects of this compound on sperm formation and fertility.
Influence of Ambient Temperature on Toxicity
The toxicity of this compound (2,6-DNP) is markedly influenced by the ambient temperature of the surrounding environment. Research findings indicate a direct correlation between rising environmental temperatures and increased lethality of 2,6-DNP. This phenomenon is intrinsically linked to the compound's primary mechanism of action: the uncoupling of oxidative phosphorylation. This process disrupts the normal production of adenosine triphosphate (ATP) and causes the energy from metabolism to be released as heat, leading to hyperthermia nih.govcdc.gov.
When an organism is exposed to 2,6-DNP, its body must dissipate this excess heat to maintain thermal homeostasis. nih.govwikipedia.org Higher ambient temperatures severely compromise this ability, as the thermal gradient between the body and the environment is reduced. Consequently, the heat generated by the metabolic effects of 2,6-DNP cannot be effectively released, leading to a rapid and potentially fatal increase in body temperature. cdc.gov
A key study conducted by Harvey in 1959 systematically evaluated the effect of ambient temperature on the acute toxicity of various dinitrophenol isomers in mice, administered via intraperitoneal injection. The results demonstrated a significant increase in the lethality of 2,6-DNP as the ambient temperature was raised. nih.govcdc.gov At a low temperature of 6°C (43°F), the median lethal dose (LD50) for 2,6-DNP was 63 mg/kg. However, when the temperature was increased to 37°C (98.6°F), the LD50 dropped to 29 mg/kg, indicating that the compound was more than twice as toxic at the higher temperature. nih.govcdc.gov This trend underscores the critical role of environmental temperature in modulating the pathophysiological manifestations of 2,6-DNP exposure. nih.govcdc.gov
The findings for 2,6-DNP and other isomers from this research are detailed in the table below.
| Dinitrophenol Isomer | LD50 at 6°C (mg/kg) | LD50 at 22°C (mg/kg) | LD50 at 37°C (mg/kg) |
|---|---|---|---|
| 2,3-Dinitrophenol | 210 | 210 | 170 |
| 2,4-Dinitrophenol | 43 | 31 | 24 |
| 2,5-Dinitrophenol | 170 | 130 | 120 |
| This compound | 63 | 38 | 29 |
| 3,4-Dinitrophenol | 110 | 80 | 50 |
| 3,5-Dinitrophenol | 63 | 45 | 35 |
Data sourced from Harvey (1959) as cited in the ATSDR Toxicological Profile for Dinitrophenols. nih.govcdc.gov
The data clearly illustrate that the potencies of 2,6-DNP and the structurally similar 2,4-DNP show a pronounced increase with higher ambient temperatures, which is consistent with their known hyperthermic properties. nih.govcdc.gov In contrast, other isomers show a less dramatic change in toxicity with temperature, suggesting that alternative mechanisms of death may be more significant for those compounds. nih.govcdc.gov
Therapeutic and Research Applications of Mitochondrial Uncoupling Via Dinitrophenol Derivatives
Investigations into Controlled-Release and Liver-Targeted Formulations
Research into dinitrophenol derivatives has significantly focused on developing controlled-release and liver-targeted formulations to enhance their therapeutic window and minimize systemic toxicity wikipedia.orgyale.edunih.govnih.gov. The toxicity associated with earlier uses of DNP was linked to high peak plasma concentrations yale.edu. To address this, researchers have developed strategies such as controlled-release oral formulations and liver-targeted prodrugs yale.edunih.govnih.gov.
One approach involves creating controlled-release systems, such as oral formulations with polymer coatings, that promote a slow and sustained release of the compound, thereby avoiding the high peak concentrations that contribute to toxicity yale.edunih.govsenacyt.gob.pa. Studies in rat models using a controlled-release mitochondrial protonophore (CRMP), a reformulated version of DNP, demonstrated that it maintained drug concentrations significantly lower than toxic levels while still achieving beneficial metabolic effects yale.edunih.gov. This controlled-release approach showed a substantial improvement in the ratio of toxic to effective dose compared to unaltered DNP nih.gov.
Another strategy involves the development of liver-targeted prodrugs. For instance, a liver-targeted methyl-ether derivative of 2,4-DNP (DNPME) was designed to be preferentially metabolized in the liver to release the active uncoupler nih.govnih.gov. This targeting aims to concentrate the metabolic effects in the liver, a key organ in metabolic diseases, while limiting exposure to other tissues and reducing systemic toxicity nih.govnih.govyale.edu. Studies with DNPME in rat models of NAFLD and type 2 diabetes showed that it could reverse metabolic dysfunction without inducing hyperthermia or systemic toxicities nih.govyale.edu. The use of a prodrug like DNPME has been shown to increase the therapeutic window and the ratio of toxic to effective dose nih.govmdpi.com. Liposomal formulations are also being explored as a potential method for liver-targeted delivery and sustained release of DNP derivatives mdpi.comresearchgate.net.
Potential in Metabolic Disease Research
Mitochondrial uncoupling via dinitrophenol derivatives is being explored for its potential in addressing various metabolic diseases, including NAFLD, NASH, insulin (B600854) resistance, type 2 diabetes, hyperlipidemia, and cardiovascular disease wikipedia.orgresearchgate.netnih.govgoogle.com. The underlying principle is that increasing energy expenditure through controlled uncoupling can improve metabolic parameters.
Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH)
NAFLD and its more severe form, NASH, are significant global health issues with limited effective treatments nih.govnih.govmdpi.comresearchgate.net. Research indicates that dinitrophenol derivatives, particularly with targeted delivery, show promise in preclinical models of these conditions wikipedia.orgyale.edunih.govnih.gov. Studies in rats with NAFLD and NASH have demonstrated that controlled-release DNP formulations can reverse fatty liver, reduce liver inflammation, and ameliorate liver fibrosis yale.edunih.gov. Liver-targeted DNP derivatives have also been shown to decrease liver fat content and reverse hepatic steatosis in rat models nih.govyale.edu. This improvement in liver health is considered crucial given that NAFLD is a major predisposing factor for NASH, cirrhosis, and hepatocellular carcinoma nih.govyale.edu.
Insulin Resistance and Type 2 Diabetes
Insulin resistance and type 2 diabetes are closely linked to metabolic dysfunction. Dinitrophenol derivatives are being investigated for their ability to improve insulin sensitivity and glycemic control researchgate.netnih.gov. Preclinical studies using controlled-release DNP in rat models of type 2 diabetes have shown significant reductions in blood glucose, triglyceride, and insulin concentrations, as well as a reversal of hyperglycemia yale.edunih.gov. Liver-targeted DNP derivatives have also demonstrated the ability to reverse insulin resistance in both liver and muscle tissues in animal models nih.govyale.edu. These effects are associated with reductions in tissue diacylglycerol content and improvements in the activity of specific protein kinase C isoforms nih.gov.
Neuroprotective Research: Mimicking Exercise and Fasting Effects
Mitochondrial uncoupling agents like DNP are being explored for their potential neuroprotective effects, drawing parallels to the benefits observed with exercise and fasting mitochonpharma.comnih.govnih.gov. Exercise and caloric restriction are known to induce mitochondrial adaptations that can protect neurons against dysfunction and degeneration nih.govunar.ac.id. Research suggests that mild mitochondrial uncoupling can stimulate adaptive cellular stress response pathways in neurons, including those involving brain-derived neurotrophic factor (BDNF) and CREB researchgate.netmitochonpharma.comnih.gov.
Studies using a prodrug of 2,4-dinitrophenol (B41442), MP201, have shown potential in preventing neuronal damage and preserving vision in experimental optic neuritis mitochonpharma.com. Low doses of DNP have also been reported to ameliorate learning and memory deficits in a mouse model of Alzheimer's disease and protect neurons in models of ischemic stroke, traumatic brain injury, and Huntington's disease mitochonpharma.com. The neuroprotective actions of DNP are thought to be related to its mitochondrial uncoupling properties, potentially by reducing mitochondrial free radical generation and preventing calcium accumulation researchgate.netmitochonpharma.comnih.gov. This research area is exploring the possibility of using controlled mitochondrial uncoupling to mimic the beneficial effects of lifestyle interventions on brain health mitochonpharma.comnih.govnih.gov.
Exploration in Cancer Therapy: Synergistic Cytotoxicity with Chemotherapeutics
The altered energy metabolism in cancer cells has made it a target for therapeutic intervention nih.gov. Dinitrophenols, by disrupting cellular energy metabolism through uncoupling oxidative phosphorylation, are being explored for their potential in cancer therapy, particularly in combination with conventional chemotherapeutics researchgate.netnih.govaaem.pl.
Research has investigated the cytotoxic effect of DNP alone and in combination with chemotherapy agents in various cancer cell lines, including ovarian and prostate cancer cells researchgate.netnih.govaaem.pl. Studies have shown that DNP treatment can decrease cancer cell viability in a dose-dependent manner researchgate.net. Crucially, the combination of DNP with certain chemotherapies, such as cisplatin (B142131) and doxorubicin, has demonstrated synergistic cytotoxicity in specific cancer cell lines researchgate.netnih.govaaem.pl. This synergistic effect suggests that DNP may enhance the effectiveness of chemotherapeutic agents, potentially allowing for lower doses of chemotherapy to be used and thereby reducing associated side effects researchgate.net. The proposed mechanisms for this synergy include the induction of oxidative stress and the disruption of cellular energy balance in cancer cells nih.govaaem.pl.
Interactive Data Table: Preclinical Research Findings of DNP Derivatives
| Formulation Type | Target Condition(s) | Animal Model | Key Findings | Citation(s) |
| Controlled-Release DNP | NAFLD, NASH, Type 2 Diabetes | Rats | Reversed fatty liver, reduced inflammation, ameliorated fibrosis, reduced blood glucose, triglycerides, insulin. | yale.edunih.gov |
| Liver-Targeted DNPME | NAFLD, Type 2 Diabetes, Hyperlipidemia | Rats | Reversed hepatic steatosis, hypertriglyceridemia, insulin resistance, decreased hyperglycemia. | nih.govyale.edu |
| DNP Prodrug (MP201) | Optic Neuritis | Mice | Prevented neuronal damage, preserved vision. | mitochonpharma.com |
| DNP (low doses) | Alzheimer's Disease, Stroke, etc. | Mice, Rats | Ameliorated cognitive deficits, protected neurons against dysfunction and degeneration. | mitochonpharma.comnih.govnih.gov |
| DNP + Chemotherapy | Ovarian Cancer, Prostate Cancer | Cell Lines | Synergistically enhanced cytotoxicity of chemotherapeutics. | researchgate.netnih.govaaem.pl |
Mitochondrial Biogenesis Stimulation
Mitochondrial biogenesis, the process by which new mitochondria are formed, is crucial for maintaining cellular energy homeostasis and can be a therapeutic target for various diseases characterized by mitochondrial dysfunction. Research indicates that mild mitochondrial uncoupling can stimulate mitochondrial biogenesis. mdpi.comactanaturae.ru This effect is thought to be an adaptive response to the decreased efficiency of ATP production caused by uncoupling, prompting the cell to produce more mitochondria to meet energy demands. nih.gov
Studies have shown that dinitrophenol, even at low concentrations, can induce gene expression of both mitochondrial and nuclear genes involved in stimulating the production of new mitochondria. nih.govmdpi.com For instance, exposure to 2,4-dinitrophenol in developing zebrafish embryos led to an increase in mitochondrial DNA content, indicating increased mitochondrial number per cell. nih.gov At 12 hours post-fertilization, DNP exposure induced a 1.2-fold increase in mtDNA content compared to controls, peaking at 24 hours post-fertilization with a 1.8-fold increase. nih.gov This suggests that dinitrophenol can trigger a mitochondrial biogenic response. nih.gov
Furthermore, low concentrations of dinitrophenol (10 and 50 μM) in cultured human HepG2 cells have been shown to induce an adaptive effect towards oxidative metabolism, including the upregulation of COXIV and ANT3 gene expression, which encode mitochondrial proteins involved in oxidative phosphorylation. mdpi.com
While 2,4-dinitrophenol itself can stimulate mitochondrial biogenesis, the focus of current research is on developing derivatives or controlled-release formulations that can achieve this effect with a wider safety margin. portlandpress.com The stimulation of mitochondrial biogenesis by controlled uncoupling could potentially be beneficial in conditions associated with impaired mitochondrial function.
Development of Self-Limiting Protonophores
A significant challenge in utilizing mitochondrial uncouplers therapeutically is their potential for toxicity due to excessive uncoupling, which can lead to hyperthermia and cellular damage. nih.govportlandpress.comnih.gov This has driven the research into developing "self-limiting" protonophores – compounds that would increase proton leak significantly at high mitochondrial membrane potential (Δψm) but have reduced activity at lower, less polarized potentials. This self-limiting property could potentially provide a wider therapeutic window. nih.gov
The concept behind self-limiting protonophores is to design molecules whose uncoupling activity is dependent on the Δψm. At a high Δψm, the compound would be more active in transporting protons across the inner mitochondrial membrane, thereby reducing the potential. As the Δψm decreases, the activity of the self-limiting protonophore would also decrease, preventing excessive dissipation of the proton gradient. nih.gov
One approach explored in the development of self-limiting protonophores involves conjugating a dinitrophenol moiety to a lipophilic cation, such as triphenylphosphonium (TPP). nih.govresearchgate.net TPP cations accumulate within the mitochondrial matrix driven by the negative Δψm. nih.govresearchgate.net The hypothesis is that a DNP-TPP conjugate (e.g., MitoDNP) would accumulate in mitochondria at high Δψm and act as a protonophore, but its accumulation and uncoupling activity would be significantly less at lower Δψm. nih.govresearchgate.net
However, research in this area has faced limitations. For example, a study investigating MitoDNP, a conjugate of 3,5-dinitro-4-hydroxyphenyl with propyltriphenylphosphonium, found that while MitoDNP was extensively taken up by mitochondria in a Δψm-dependent manner, it did not effectively uncouple mitochondria. nih.govresearchgate.net This lack of uncoupling activity was attributed to the potential inhibition of the efflux of the deprotonated form of MitoDNP. nih.gov
Despite these challenges, the development of self-limiting protonophores remains an active area of research, aiming to harness the therapeutic potential of mitochondrial uncoupling while mitigating the risks associated with excessive uncoupling. Novel uncouplers specifically targeted to mitochondrial membranes with self-limiting properties are being explored as potential therapeutic agents. nih.gov
Environmental Aspects and Analytical Methodologies for 2,6 Dinitrophenol
Environmental Fate and Transport
Photodegradation
2,6-Dinitrophenol absorbs light at wavelengths greater than 290 nm, suggesting that it may be susceptible to direct photolysis by sunlight. nih.gov However, some research indicates that neither photochemical nor other chemical processes are likely to be significant for the transformation or degradation of dinitrophenols in natural waters. nih.govcdc.gov
Studies on the direct photolysis of 2,4-DNP in water suggest it is too slow to be a significant environmental fate process. nih.govcdc.gov Photoreduction of 2,4-DNP to 2-amino-4-nitrophenol (B125904) can occur in the presence of reducing agents like ascorbic acid or ferrous ions, sensitized by substances such as chlorophyll. nih.govcdc.gov While this suggests a potential for photoreduction of DNPs in natural waters containing suspended reducing matter and sensitizers, the significance of this process for 2,6-DNP specifically is not extensively documented in the provided information.
For the analogous compound 4-methyl-2,6-dinitrophenol, dinitroaromatic compounds are known to absorb UV light strongly above 290 nm and are susceptible to direct photolysis in sunlight. echemi.com The half-life for the photolysis of 2-methyl-4,6-dinitrophenol in water has been reported as approximately 253 hours at 20 °C. echemi.com Photo-transformation of 2,6-dinitrotoluene (B127279) (2,6-DNT) in seawater has been shown to result in a reduction in toxicity. nih.govresearchgate.net
| Compound | Photodegradation Susceptibility | Notes |
|---|---|---|
| This compound | Possible (absorbs > 290 nm) | Significance in natural waters unclear. nih.gov |
| 2,4-Dinitrophenol (B41442) | Slow direct photolysis in water | Can undergo photoreduction. nih.govcdc.gov |
| 4-methyl-2,6-dinitrophenol | Expected | Absorbs UV > 290 nm. echemi.com |
| 2-methyl-4,6-dinitrophenol | Half-life ~253 hours in water | echemi.com |
Ecotoxicity in Aquatic Environments
Dinitrophenols are considered harmful to aquatic life, even at very low concentrations. noaa.gov Nitrophenols generally have low octanol-water partition coefficients, suggesting that significant bioaccumulation in most aquatic organisms is not expected. waterquality.gov.au
Acute Toxicity to Aquatic Species
Acute toxicity data for dinitrophenols to aquatic organisms are available, with varying sensitivities observed among different species. Studies comparing the acute toxicity of various substances to fish, Daphnia, and algae indicate that algal growth inhibition tests can be the most sensitive, although correlations between fish and Daphnia toxicity values are often higher. ecetoc.orgresearchgate.net
While specific acute toxicity data for 2,6-DNP across a wide range of aquatic species is not extensively detailed in the provided results, data for related dinitrophenols like 2,4-dinitrophenol and 2-methyl-4,6-dinitrophenol provide some context. For 2,4-dinitrophenol, 48 to 96-hour LC50 values for freshwater fish range from 60 to 27,100 µg/L. waterquality.gov.au Freshwater crustaceans like Daphnia magna show 48 to 96-hour LC50 or EC50 immobilization geometric means of 3800 to 4600 µg/L. waterquality.gov.au Freshwater algae have shown 48-hour EC50 (biomass) values around 26,000 µg/L for 2,4-DNP. waterquality.gov.au Marine species also exhibit toxicity to 2,4-DNP, with 48 to 96-hour LC50 values for fish ranging from 1500 to 41,700 µg/L and for crustaceans like Artemia salina, a 48-hour LC50 of 200 µg/L. waterquality.gov.au
The acute toxicity of 2-methyl-4,6-dinitrophenol to bluegill has been reported with LC50s upwards of 230 µg/L. waterquality.gov.au Available acute toxicity data for saltwater species concerning 4-nitrophenol, 2,4-dinitrophenol, and 2,4,6-trinitrophenol indicate toxicity at concentrations as low as 2100 µg/L. waterquality.gov.au
| Compound | Species | Endpoint | Value (µg/L) | Duration | Source |
|---|---|---|---|---|---|
| 2,4-Dinitrophenol | Freshwater Fish | 48-96 hr LC50 | 60 - 27,100 | 48-96 hours | waterquality.gov.au |
| 2,4-Dinitrophenol | Daphnia magna | 48-96 hr LC50/EC50 | 3,800 - 4,600 | 48-96 hours | waterquality.gov.au |
| 2,4-Dinitrophenol | Freshwater Algae | 48 hr EC50 (biomass) | 26,000 | 48 hours | waterquality.gov.au |
| 2,4-Dinitrophenol | Marine Fish | 48-96 hr LC50 | 1,500 - 41,700 | 48-96 hours | waterquality.gov.au |
| 2,4-Dinitrophenol | Artemia salina | 48 hr LC50 | 200 | 48 hours | waterquality.gov.au |
| 2-methyl-4,6-dinitrophenol | Bluegill | Acute LC50 | > 230 | - | waterquality.gov.au |
Toxicity of Biotransformation Products
While direct information on the toxicity of specific biotransformation products of 2,6-DNP in aquatic environments is limited in the provided sources, related studies offer insights. For example, two biotransformation products of picric acid (2,4,6-trinitrophenol), picramic acid and 2,4-DNP, were found to be more toxic than picric acid itself. nih.govresearchgate.net Detoxification of nitrophenol solutions after Fenton treatment has been evaluated using Daphnia magna toxicity tests, with results indicating complete detoxification in some cases. researchgate.netkirj.ee Electrochemical reduction of 2,6-DNP can lead to the formation of 2,6-diaminophenol. researchgate.net
Analytical Detection Methods in Research
The detection and quantification of this compound in environmental samples are crucial for monitoring its presence and assessing potential risks. Various analytical techniques have been employed in research for this purpose.
Spectrophotometric Methods
Spectrophotometric methods, particularly UV-Vis spectrophotometry, are among the techniques used for the analysis of nitrophenols, including 2,6-DNP. researchgate.net These methods typically rely on the absorption of UV-Vis light by the nitroaromatic structure of the compound. The detection wavelength is often chosen based on the absorption spectrum of the specific nitrophenol in the mobile phase or solution. rsc.org
While specific details on spectrophotometric methods solely for 2,6-DNP in research are not extensively provided, the general principle involves measuring the absorbance of a sample at a specific wavelength corresponding to the maximum absorption of 2,6-DNP. This requires a suitable solvent or mobile phase that allows for adequate dissolution and characteristic absorption of the compound. The concentration of 2,6-DNP in a sample can then be determined by comparing its absorbance to a calibration curve prepared using known concentrations of the standard compound.
Other analytical techniques mentioned for the determination of nitrophenols in research include fluorescent spectrometry, chromatography (such as HPLC and UHPLC-ESI-MS/MS), capillary electrophoresis, and electroanalytical techniques. researchgate.netrsc.org HPLC with UV detection has been developed and validated for the simultaneous determination of nitroaromatic explosives and their degradation products. rsc.orgrsc.org
| Analytical Method | Principle | Application for 2,6-DNP | Notes |
|---|---|---|---|
| Spectrophotometric Methods | Measurement of UV-Vis light absorption | Used in research | Relies on characteristic absorption. researchgate.net |
| Fluorescent Spectrometry | Measurement of fluorescence emission | Used in research | researchgate.net |
| Chromatography (HPLC, UHPLC-MS/MS) | Separation and detection based on partitioning | Used in research | Effective for complex samples. rsc.orgrsc.org |
| Capillary Electrophoresis | Separation based on differential migration | Used in research | researchgate.net |
| Electroanalytical Techniques | Measurement of electrical properties | Used in research | Offers high efficiency and control. researchgate.net |
Fluorescent Spectrometry
Fluorescent spectrometry is an optical sensing technique that can be applied to the analysis of organic pollutants like 2,6-DNP in environmental waters. mdpi.com This method often involves measuring the fluorescence signal emitted after an analyte is immobilized on a suitable solid support. mdpi.com The resulting signal can then be related to the analyte's concentration. mdpi.com
One approach involves the development of optic fiber-based chemical sensors. A sensor utilizing poly(vinyl chloride) containing a fluorescent curcumin (B1669340) moiety (FPVC) has been developed for the determination of 2,6-DNP in water. mdpi.comresearchgate.net This functional polymer extracts 2,6-DNP from the aqueous solution into the membrane phase, leading to a significant quenching of the curcumin moiety's fluorescence. mdpi.comresearchgate.net This fluorescence quenching serves as a signal for the interaction with 2,6-DNP. researchgate.netcolab.ws At pH 3.50, this type of sensor can exhibit a dynamic detection range from 2.5 x 10-6 to 7.0 x 10-3 mol L-1 with a limit of detection of 1.0 x 10-6 mol L-1. colab.ws The selectivity of such a sensor for 2,6-DNP over other nitrophenols is attributed to the optimal space geometry matching for hydrogen bond formation. colab.ws The sensor demonstrated rapid response times, good repeatability, reproducibility, and lifetime, and was successfully applied to the analysis of water samples. colab.ws
Chromatographic Techniques
Chromatographic techniques are widely used for the separation and determination of phenols, including 2,6-DNP, in environmental samples. dntb.gov.uapjoes.com These methods offer advantages such as the ability to separate complex mixtures. High-performance liquid chromatography (HPLC) is a common chromatographic method for the analysis of phenols in water samples, often coupled with detection methods like diode-array detection (DAD). pjoes.com A key advantage of HPLC is that it can often be used without the need for time-consuming derivatization steps that are frequently required in gas chromatography (GC). pjoes.com
An isocratic HPLC method has been developed and validated for the determination of nitrophenols, including 2,4-dinitrophenol (a related compound), in tap water samples using a monolithic column. chromatographyonline.com This method typically involves a solid-phase extraction (SPE) step prior to HPLC analysis to preconcentrate the analytes. chromatographyonline.com The separation is achieved using a mobile phase, and detection is performed at the maximum absorbance wavelength using a UV detector. chromatographyonline.com Recoveries in the range of 90–112% have been reported for such methods when applied to phenols in tap water samples with a preconcentration factor of 40. chromatographyonline.com
Capillary Electrophoresis
Capillary electrophoresis (CE) is another electromigration technique applied in environmental analysis, including the determination of phenols. dntb.gov.uaresearchgate.net CE offers advantages such as rapid analysis times and the ability to handle small sample volumes. researchgate.netcuni.cz CE can be coupled with various detection methods, including amperometric detection. researchgate.netcuni.cz
A miniaturized analytical system coupling a micromachined CE chip with a glassy carbon detector has been described for the simultaneous determination of several nitrophenolic pollutants, including 2,4-dinitrophenol and 2-methyl-4,6-dinitrophenol (related compounds). researchgate.net This microsystem enabled rapid analysis. researchgate.net CE with amperometric detection has also been used for the simultaneous determination of nitroaromatic compounds using modified carbon disk electrodes to improve sensitivity. researchgate.net While specific detailed research findings for 2,6-DNP using CE alone were not extensively found in the provided context, CE is recognized as a relevant technique for nitrophenol analysis in environmental matrices. mdpi.commdpi.com
Electroanalytical Techniques
Electroanalytical techniques, particularly voltammetry, are recognized as sensitive, inexpensive, and potentially on-site methods for detecting toxic phenolic chemicals like 2,6-DNP in environmental effluents. mdpi.comnih.govmdpi.comscispace.com These methods often involve the use of modified electrodes to enhance the electrochemical response of the analyte.
Differential Pulse Voltammetry (DPV)
Differential Pulse Voltammetry (DPV) is a well-known and reliable voltammetric technique for the detection of toxins, including 2,6-DNP. mdpi.com DPV involves applying a series of regular voltage pulses superimposed on a staircase potential ramp and measuring the current response. researchgate.net This technique provides improved sensitivity compared to other voltammetric methods by minimizing the background current.
DPV has been successfully applied for the analysis of 2,6-DNP using modified glassy carbon electrodes (GCE). mdpi.comnih.govmdpi.comresearchgate.net For instance, a reliable 2,6-DNP sensor probe was developed using DPV with a GCE decorated with PbO-doped ZnO microstructures. mdpi.com The peak currents obtained in DPV analysis are typically plotted against the applied potential to generate a calibration curve for quantification. mdpi.com
Research findings using DPV for 2,6-DNP detection with various modified electrodes demonstrate a range of analytical parameters.
| Electrode Modification | Linear Detection Range (µM) | Limit of Detection (LOD) (µM) | Sensitivity (µA µM⁻¹ cm⁻²) | Reference |
| Ag-decorated Chitosan/SrSnO₃ NC/GCE | 1.5 ~ 13.5 | 0.18 ± 0.01 | 54.032 | mdpi.comnih.govresearchgate.net |
| PbO-doped ZnO MSs/GCE | 3.23 ~ 16.67 | 2.95 ± 0.15 | 32.1867 | mdpi.com |
| Macrocycle modified electrode | 0.01 ~ 100 (nM) | 0.002 (nM) | N/A | researchgate.netresearchgate.net |
These studies highlight the effectiveness of DPV, particularly when coupled with modified electrodes, for achieving low detection limits and wide linear ranges for 2,6-DNP analysis in environmental samples. mdpi.comnih.govmdpi.comresearchgate.net The analysis of real environmental samples using DPV with these sensors has shown reliable results. mdpi.comnih.govresearchgate.net
Cyclic Voltammetry
Cyclic Voltammetry (CV) is another fundamental electroanalytical technique used to study the redox behavior of electroactive species like 2,6-DNP. CV involves sweeping the potential of the working electrode linearly between two limits at a constant rate while measuring the resulting current. bch.ro The resulting voltammogram provides information about the reduction and oxidation processes occurring at the electrode surface.
CV can be used in the development and characterization of electrochemical sensors for 2,6-DNP. mdpi.commdpi.comscispace.com For instance, CV was used to electrochemically clean a glassy carbon electrode before fabricating a sensor for 2,6-DNP detection. mdpi.com CV can reveal the presence of reduction or oxidation peaks corresponding to the analyte. bch.ro Cyclic voltammograms of 2,6-DNP can exhibit cathodic peaks in the investigated potential range, which is typical behavior for certain electrochemical systems. bch.ro CV can also be applied to assess the stability of electrochemical sensors. mdpi.com
Sensor Development using Nanocomposites
The development of electrochemical sensors for 2,6-DNP often involves the use of nanocomposite materials to enhance sensor performance. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov Nanocomposites can offer improved properties such as increased surface area, enhanced electrocatalytic activity, and improved conductivity, which are beneficial for sensitive and efficient analyte detection. mdpi.comnih.gov
Various nanocomposites have been explored for the development of 2,6-DNP sensors. Silver nanoparticle-decorated Chitosan/SrSnO₃ nanocomposites (Ag-decorated Chitosan/SrSnO₃ NCs) have been successfully used as electron-sensing substrates coated on glassy carbon electrodes for 2,6-DNP detection. mdpi.comnih.govresearchgate.netnih.gov These nanocomposites were prepared using techniques like ultra-sonication and photoreduction. mdpi.comnih.gov The Ag-decorated Chitosan/SrSnO₃ NC/GCE sensor demonstrated excellent parameters, including high sensitivity, low limit of detection, good limit of quantification, and good reproducibility and response time for 2,6-DNP analysis. mdpi.comnih.govresearchgate.net The use of irregular perovskite SrSnO₃ nanocrystal structure in the sensor design contributed to an increased active surface area, leading to improved electrocatalytic performance. nih.gov
Another example includes the use of PbO-doped ZnO microstructures as an electro-catalyst for developing a 2,6-DNP sensor probe on a glassy carbon electrode. mdpi.com Nanomaterial characterization tools such as FESEM, XPS, XRD, UV-vis., and FTIR are employed to evaluate the properties of these nanocomposites. mdpi.commdpi.com The application of these nanocomposite-based sensors has shown reliable results in analyzing real environmental samples. mdpi.comnih.govmdpi.comresearchgate.net The development of such sensor probes using nanostructured materials as electron sensing substrates is a promising approach for environmental safety. mdpi.com
Optical Chemical Sensors
Optical chemical sensors for the detection of this compound typically rely on changes in optical properties, such as fluorescence or absorbance, upon interaction with the analyte. These sensors often incorporate a sensing material that selectively binds or reacts with 2,6-DNP, leading to a measurable optical signal change.
Research has explored various materials and designs for optical sensors targeting 2,6-DNP. One approach involves the use of fluorescent polymers. A bifurcated optical fiber-based chemical sensor was developed utilizing a novel functional poly(vinyl chloride) (PVC) containing a fluorescent curcumin moiety (FPVC). mdpi.comresearchgate.netcolab.wsnih.gov This sensor operates based on the reversible chemical reaction between the FPVC sensing material and 2,6-DNP. researchgate.netcolab.wsnih.gov When plasticized into a thin membrane, FPVC extracts 2,6-DNP from aqueous solutions into the membrane phase. researchgate.netcolab.wsnih.gov The interaction between 2,6-DNP and the curcumin moiety through hydrogen bonding forms a complex with low fluorescence efficiency, resulting in a significant fluorescence quenching that signals the presence of the analyte. researchgate.netcolab.wsnih.gov This particular sensor demonstrated a dynamic detection range from 2.5x10-6 to 7.0x10-3 mol/L with a limit of detection (LOD) of 1.0x10-6 mol/L at pH 3.50. researchgate.netcolab.wsnih.gov Its selectivity for 2,6-DNP over other nitrophenols was attributed to the optimal spatial geometry match for hydrogen bond formation. researchgate.netcolab.wsnih.gov The sensor also exhibited rapid response times (within 1 minute for both forward and reverse reactions) and satisfactory repeatability, reproducibility, and lifetime, proving successful in determining 2,6-DNP in water samples. researchgate.netcolab.wsnih.gov
Another study, although primarily focused on an electrochemical sensor, characterized the optical properties of the synthesized materials, such as silver nanoparticle-decorated Chitosan/SrSnO₃ nanocomposites, using UV-vis analysis, which is relevant to optical sensing principles. mdpi.commdpi.com While the primary detection mechanism in this specific work was differential pulse voltammetry, the characterization highlights the potential for such composite materials in optical sensing applications for 2,6-DNP. mdpi.commdpi.com
Colorimetric sensors, which show a change in color upon interaction with the analyte, have also been investigated for detecting nitroaromatic compounds, including dinitrophenols. A dinitrophenol-based colorimetric chemosensor, HDHT, was designed for the sequential detection of Cu²⁺ and S²⁻, demonstrating the principle of using dinitrophenol structures as part of a sensing mechanism based on color change. mdpi.comresearchgate.net Although this specific sensor was not for 2,6-DNP itself, it illustrates the potential of incorporating dinitrophenol moieties into colorimetric sensing platforms.
Research also indicates that some sensors developed for other nitrophenols, such as 2,4,6-trinitrophenol (picric acid), have shown cross-reactivity or the ability to discriminate against 2,4-dinitrophenol, suggesting the potential for designing selective optical sensors for specific dinitrophenol isomers like 2,6-DNP. epa.govresearchgate.net
Based on the research findings, optical chemical sensors, particularly those based on fluorescence quenching mechanisms, show promise for the environmental monitoring of 2,6-DNP. Key performance indicators for these sensors include their detection range, limit of detection, selectivity, and response time.
Here is a summary of data from a reported optical sensor for 2,6-DNP:
| Sensing Material | Detection Principle | Dynamic Detection Range | Limit of Detection (LOD) | Response Time | Selectivity |
| Functional Poly(vinyl chloride) with Curcumin Moiety (FPVC) researchgate.netcolab.wsnih.gov | Fluorescence Quenching | 2.5x10⁻⁶ to 7.0x10⁻³ mol/L researchgate.netcolab.wsnih.gov | 1.0x10⁻⁶ mol/L researchgate.netcolab.wsnih.gov | < 1 minute researchgate.netcolab.wsnih.gov | Selective over other nitrophenols researchgate.netcolab.wsnih.gov |
This table highlights the analytical performance achieved by a specific optical sensor designed for 2,6-DNP detection in water samples. researchgate.netcolab.wsnih.gov
Ethical, Regulatory, and Societal Implications in 2,6 Dinitrophenol Research
Historical Regulatory Actions and Bans
The regulatory history of dinitrophenols is primarily centered on the isomer 2,4-Dinitrophenol (B41442), which gained notoriety as a weight-loss drug in the 1930s. nih.gov Initially used in industrial applications such as the manufacturing of dyes, wood preservatives, and pesticides, its effect on metabolic rate was discovered through accidental exposure in industrial settings. wikipedia.orgcdc.gov This led to its off-label prescription by physicians for obesity treatment. nih.govresearchgate.net
However, the therapeutic window for DNP was exceedingly narrow, and reports of severe toxicity quickly emerged. nih.gov This public health crisis was a significant factor contributing to the enhancement of regulatory power in the United States. The U.S. Food and Drug Administration (FDA) highlighted the dangers of DNP in its "Chamber of Horrors" exhibit, which was used to illustrate the need for stronger drug laws. wikipedia.org The mounting evidence of irreversible harm and fatalities prompted swift regulatory action. nih.gov In 1938, the FDA declared DNP to be "extremely dangerous and not fit for human consumption," effectively banning its use as a drug. cdc.govjustice.gov This ban was solidified with the passage of the Federal Food, Drug, and Cosmetic Act of 1938, which granted the FDA the authority to regulate drugs and remove dangerous products from the market. nih.govwikipedia.org
Despite the ban, DNP's use as a pesticide continued for several decades until it was withdrawn from agricultural applications in 1998. wikipedia.org More recently, regulatory bodies have taken further action to control its distribution. Since October 2023, DNP has been classified as a regulated poison in the United Kingdom. wikipedia.org
| Year | Action/Event | Regulatory Body/Legislation | Significance |
|---|---|---|---|
| Early 1930s | Widespread use of 2,4-DNP as a weight-loss drug begins. nih.gov | Medical Practice | Marks the beginning of DNP's use in humans for therapeutic purposes. |
| 1938 | DNP is declared unfit for human consumption and effectively banned as a drug. cdc.govresearchgate.net | U.S. Food and Drug Administration (FDA) | First major federal action against DNP due to severe toxicity. nih.gov |
| 1938 | Passage of the Act, strengthening FDA's authority to regulate dangerous drugs. nih.gov | Food, Drug, and Cosmetic Act | Provided the legal framework to enforce the ban on DNP for human use. wikipedia.org |
| 1998 | DNP is withdrawn from agricultural use as a pesticide. wikipedia.org | Environmental/Agricultural Agencies | Ended the last major legitimate industrial application where public exposure was a significant risk. |
| 2015 | DNP is added to the Prohibited List. | World Anti-Doping Association | Recognized its potential for misuse in sports. wikipedia.org |
| 2023 | DNP is classified as a regulated poison. wikipedia.org | United Kingdom Home Office | Implements stricter controls on the sale and possession of the substance. |
Ethical Frameworks for Research with Potentially Harmful Compounds
Research involving compounds like 2,6-Dinitrophenol, which carry inherent risks, must be governed by stringent ethical frameworks. These frameworks are designed to protect human participants while allowing for the pursuit of scientific knowledge. The principles articulated in foundational documents such as the Nuremberg Code, the Declaration of Helsinki, and the Belmont Report provide the ethical bedrock for modern research. solubilityofthings.comucmerced.edunih.gov
A core ethical tenet is the principle of beneficence, which requires researchers to maximize potential benefits and minimize possible harms. nih.gov When studying potentially harmful compounds, this balance is critical. Investigators must conduct a thorough risk assessment to identify all potential hazards. lboro.ac.uksolubilityofthings.com The potential knowledge gained from the research must be weighed against the risks to participants. ucmerced.edu This involves not only considering the chemical's properties but also the procedures for handling and administration. The objective is not to eliminate all risks, which is often impossible, but to mitigate foreseeable hazards and protect against unforeseeable ones. uci.edu
The principle of "Respect for Persons" is primarily upheld through the process of informed consent. solubilityofthings.comnih.gov This is more than just a signature on a form; it is an ongoing process of communication between the researcher and the participant. nih.gov For consent to be ethically valid, it must be both informed and voluntary.
Comprehensive Information : Participants must be given clear and understandable information about the research, including its purpose, procedures, potential risks and benefits, and their right to withdraw at any time without penalty. nih.govgavinpublishers.com
Voluntary Participation : Consent must be given freely, without coercion or undue influence. solubilityofthings.comucmerced.edu Participants must be able to decline participation without fear of reprisal. hhs.gov
Researchers have an obligation to protect participants from various forms of harm.
Physical Harm : This is the most direct concern with toxic compounds. Minimization strategies include using the smallest possible quantity of the chemical, employing engineering controls like fume hoods, and requiring the use of appropriate personal protective equipment (PPE). cornell.eduwilcoprime.com
Psychological Harm : This can arise from the stress of participating in a study with known risks. Clear communication and providing support resources can help mitigate this.
Social and Legal Harm : Protecting participant privacy and confidentiality is paramount. Data must be handled in compliance with privacy laws to prevent social stigma or legal repercussions that could result from their participation in research on controversial substances. wma.net
Transparency is essential for building and maintaining public trust in the scientific enterprise, particularly when research involves hazardous materials. nih.govdeloitte.com This includes transparency in methods, data, and any potential conflicts of interest. nih.gov Hiding or suppressing values and interests can damage scientific objectivity and public confidence. nih.gov Openly communicating the risks and benefits of research, as well as the ethical safeguards in place, fosters a relationship of trust with the public and research participants. nih.govcleanproduction.org In the European Union, recent legislation aims to create a "one-stop shop" for chemical data to increase transparency and facilitate the visibility of independent research, thereby helping to rebalance (B12800153) a system historically dominated by industry-provided data. clientearth.org
Challenges in Controlling Illicit Use and Internet Availability
Despite being banned for human consumption for decades, dinitrophenols are readily available for purchase on the internet. wikipedia.orgnih.govacmcasereport.org This poses a significant challenge for regulatory and law enforcement agencies worldwide. The illicit market is difficult to control for several reasons:
Anonymity and Accessibility : The internet provides a layer of anonymity for sellers and easy access for buyers, making it a global marketplace for illicit substances. nih.gov Sellers often operate on websites and online marketplaces to reach a wide audience. justice.gov
Mislabelling and Disguise : DNP is frequently sold under different names (e.g., Solfo Black, Nitrophen) or is mislabeled as a product for industrial use, such as a "yellow pigment powder," to circumvent regulations. justice.govnih.gov It can also be found as an undeclared contaminant in other bodybuilding supplements. nih.gov
Clandestine Manufacturing : The substance is often produced in clandestine laboratories with no hygiene or quality control standards, increasing the risk of overdose and exposure to other contaminants. wada-ama.org
Regulatory Gaps : While DNP is banned for human consumption, it can sometimes be legally obtained for legitimate industrial uses (though these are now very limited), creating a loophole that illicit sellers exploit. wikipedia.orgnih.gov Controlling mail-order sales across international borders is also an immense logistical and legal challenge. nih.gov
International organizations have issued global alerts about the dangers of DNP. wada-ama.org Authorities have pursued legal action against illicit distributors, leading to prosecutions and the shutdown of thousands of illegal websites. justice.govfda.gov However, the persistent demand and the nature of online commerce mean that controlling the availability of DNP remains a formidable and ongoing public health and safety issue. researchgate.netinformahealthcare.com
Forensic Toxicology and Legal Aspects of Dinitrophenol Usage
The illicit use of dinitrophenols, including this compound (2,6-DNP), presents significant challenges for forensic toxicologists, law enforcement, and regulatory bodies. While the isomer 2,4-Dinitrophenol is more commonly associated with poisonings and fatalities related to its use as a weight-loss agent, the entire class of dinitrophenols is recognized for its toxicity. researchgate.netcdc.gov Forensic investigations and legal actions concerning these compounds require sophisticated analytical techniques and a clear understanding of their regulatory status.
Forensic Analysis and Detection
The role of the forensic toxicologist is critical in identifying and quantifying dinitrophenols in post-mortem and clinical investigations. Although specific forensic case literature for 2,6-DNP is less extensive than for its 2,4-isomer, established analytical chemistry principles are applied for its detection in biological specimens. hmdb.ca The Human Metabolome Database notes that while publications on 2,6-DNP are sparse, the compound has been identified in human blood. hmdb.ca
Various analytical methods are available for the detection of nitrophenols, which can be adapted for 2,6-DNP. These include high-performance liquid chromatography (HPLC), gas chromatography (GC), and spectrophotometry. mdpi.com For forensic purposes, methods offering high sensitivity and specificity, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are essential for unambiguous identification and quantification in complex biological matrices like blood, urine, and tissue. doaj.orgclinpgx.org
A study on the related compound 2-amino-4,6-dinitrophenol (B181620) highlights the utility of GC-MS for its detection in biological material. doaj.org The study also underscores a significant challenge in forensic analysis: the stability of the compound. It was found that 2-amino-4,6-dinitrophenol was detectable for 25 days at room temperature (18–22 °C) and up to 45 days when stored at refrigerated temperatures (1–3 °C), indicating that storage conditions are a critical factor in post-mortem analysis. doaj.org
| Analytical Method | Matrix | Key Findings/Application | Reference |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Biological Material | Effective for detecting 2-amino-4,6-dinitrophenol, a related compound, with stability dependent on storage temperature. | doaj.org |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Blood, Urine, Gastric Content, Bile | Used for the determination of 2,4-DNP and its metabolites in fatal poisoning cases, demonstrating high specificity. | clinpgx.orgepa.gov |
| Differential Pulse Voltammetry (DPV) | Environmental Water Samples | An electrochemical sensor developed for the efficient detection of 2,6-DNP. | mdpi.comnih.gov |
| High-Performance Liquid Chromatography (HPLC) | Biological Samples | A well-established method for the analysis of nitrophenols. | mdpi.com |
Legal and Regulatory Status
The legal framework surrounding dinitrophenols is largely a reaction to the public health crises caused by 2,4-DNP in the 1930s. cdc.gov In 1938, the U.S. Food and Drug Administration (FDA) declared dinitrophenol "extremely dangerous and not fit for human consumption," effectively banning its use in drugs. cdc.gov This classification applies to the entire class of dinitrophenol isomers, including 2,6-DNP.
Regulatory agencies in other countries have taken similar stances. These compounds are generally considered hazardous industrial chemicals and pesticides. researchgate.net The U.S. Environmental Protection Agency (EPA) lists dinitrophenols as hazardous substances and requires reporting for spills of 10 pounds or more. cdc.gov
The illicit sale of dinitrophenols, often marketed online as "fat burners," has led to criminal prosecutions. In a prominent case involving 2,4-DNP, a seller was convicted of manslaughter for supplying the substance to a young woman who subsequently died. stpaulschambers.com Such legal precedents demonstrate that suppliers of any dinitrophenol isomer for human consumption can face severe legal consequences, including charges related to the sale of unsafe food or drugs, and potentially homicide. The World Anti-Doping Agency (WADA) also prohibits the use of dinitrophenols in sport.
Challenges in Forensic Interpretation
Several factors complicate the forensic investigation and interpretation of dinitrophenol-related deaths. One significant challenge is post-mortem redistribution, where a substance may diffuse from one body compartment to another after death, potentially altering its concentration in blood or tissues. Furthermore, as noted with related compounds, the stability of dinitrophenols in biological samples is a concern that can affect the accuracy of quantitative results. doaj.org
Animal studies indicate that 2,6-DNP has a comparable lethality to the more notorious 2,4-DNP, which is known for its narrow therapeutic index. cdc.govannexpublishers.com This inherent toxicity means that even small variations in dosage can have fatal consequences, a fact that may not be appreciated by individuals who purchase it illicitly. The absence of a specific antidote for dinitrophenol poisoning further complicates the clinical and legal aspects of these cases. annexpublishers.com Forensic toxicologists must therefore be aware of the potential for dinitrophenols, including the 2,6-isomer, to be implicated in sudden deaths, particularly in cases involving unexplained hyperthermia and rapid clinical deterioration. annexpublishers.com
Future Directions and Emerging Research Avenues for 2,6 Dinitrophenol Analogues
Further Elucidation of Pleiotropic Effects
Beyond their primary function as mitochondrial uncouplers, 2,6-DNP and its analogues exhibit pleiotropic effects, influencing various cellular and physiological processes. Research continues to explore these broader impacts, which may contribute to their therapeutic potential in diverse conditions. Modulating the mitochondrial membrane potential can initiate a cascade of cellular remodeling events. nih.gov This non-genomic effect, where the target is the mitochondrial matrix rather than a specific protein or gene, can subsequently influence signaling pathways. nih.govnih.gov For instance, it can increase cyclic adenosine (B11128) monophosphate (cAMP), potentially through adenylate cyclase activation. nih.gov
Studies are investigating how mild mitochondrial uncoupling, induced by pharmacological agents like 2,4-dinitrophenol (B41442) (a related dinitrophenol isomer), can activate adaptive cellular stress response pathways in neurons, including those involving neurotrophic factors like BDNF and transcription factors such as CREB. nih.gov The ability of dinitrophenols to potentially lower mitochondrial free radical generation and prevent mitochondrial Ca2+ accumulation is also being explored for its therapeutic benefit in disorders involving cellular calcium overload. nih.gov Further research is needed to fully understand the precise role of dinitrophenols in altering intravascular volume and electrolyte balance, as well as their potential role in the central nervous system. mdpi.com
Refinement of Targeted Delivery Systems for Controlled Uncoupling
A significant challenge in utilizing mitochondrial uncouplers therapeutically is achieving targeted delivery to specific tissues or organelles, thereby minimizing off-target effects and systemic toxicity. Current research is focused on developing advanced delivery systems for 2,6-DNP analogues to enable controlled uncoupling.
Efforts include the development of pro-drug and tissue-targeted compounds, as well as slow-release formulations designed to avoid high peak plasma concentrations. portlandpress.com For example, a liver-targeted pro-drug, HU6, is metabolized to 2,4-dinitrophenol and has shown promise in preclinical and clinical studies for metabolic associated fatty liver disease (MAFLD) and non-alcoholic steatohepatitis (NASH) by increasing hepatic fat oxidation. portlandpress.comnih.gov This approach aims to induce a subtle, sustained increase in hepatic mitochondrial inefficiency, potentially avoiding systemic toxicity concerns. nih.gov
Another avenue involves the use of nanoparticle systems for delivering mitochondrial uncouplers. pnas.org Rationally designed mitochondria-targeted polymeric nanoparticles are being explored for their potential to deliver compounds like 2,4-dinitrophenol to the mitochondria, aiming to improve the therapeutic index and reduce the required dose. pnas.org Additionally, research is investigating the conjugation of uncoupler compounds with hydrophobic chains to achieve selective accumulation in adipose tissue. nih.gov While ether bond linkages in such conjugates have shown metabolic instability, exploring other chemical bonds for conjugation is a future direction. nih.gov The potential for penetrating cations to enhance the uncoupling activity of anionic protonophores like 2,4-dinitrophenol in mitochondria is also being studied, suggesting a possible strategy for using lower, non-toxic concentrations of protonophores for therapeutic applications. plos.org
Comparative Studies with Other Mitochondrial Uncouplers and Protonophores
Understanding the distinct mechanisms and effects of 2,6-DNP analogues in comparison to other mitochondrial uncouplers and protonophores is crucial for identifying optimal therapeutic candidates and strategies. While classical uncouplers like 2,6-DNP and carbonyl cyanide p-trifluoromethoxy phenylhydrazone (FCCP) are believed to act as protonophores transporting protons across the lipid membrane, recent studies suggest a more complex interaction involving inner mitochondrial membrane proteins such as the adenine (B156593) nucleotide translocase (ANT) and uncoupling protein 1 (UCP1). portlandpress.comnih.govmdpi.com
Comparative studies are investigating the extent to which different uncouplers rely on these protein-mediated pathways versus direct lipid bilayer proton transport. The uncoupling effect of 2,4-dinitrophenol, for instance, has been shown to be partially blocked by inhibitors of ANT, indicating its involvement. mdpi.com Research comparing 2,4-dinitrophenol and FCCP has also explored how mitochondria-targeted penetrating cations can enhance their uncoupling activity. plos.org Further research is needed to fully characterize the mechanisms of action of various uncouplers at the cellular, tissue, and organismal levels. portlandpress.com Comparative studies involving new uncouplers like BAM15 and niclosamide (B1684120) ethanolamine (B43304) (NEN) are also ongoing to evaluate their potential therapeutic applications, including in metabolic diseases and cancer. nih.govaacrjournals.org
Investigation of Long-Term Effects at Sub-Toxic Doses
Given the historical toxicity associated with high doses of 2,6-DNP, future research is critically focused on investigating the long-term effects of 2,6-DNP analogues at sub-toxic doses. The concept of "mild uncoupling," which involves a slight decrease in mitochondrial membrane potential, is being explored for its potential to prevent reactive oxygen species (ROS) production and exert favorable effects in conditions related to oxidative stress. plos.org
Studies in model organisms have suggested that low concentrations of protonophores like 2,4-dinitrophenol may exhibit favorable effects and even increase lifespan. plos.orgnih.gov Chronic administration of low doses of 2,4-dinitrophenol has been shown to lead to lower circulating triglycerides, glucose, and insulin (B600854), as well as reduced oxidized proteins and DNA in various tissues in mice. nih.gov This suggests that mild, chronic mitochondrial uncoupling could potentially have significant long-term benefits for wellness and potentially slow aging. nih.gov Future research needs to further elucidate these long-term effects and determine safe and effective dosing strategies for potential therapeutic applications in humans.
Advanced Analytical Methodologies for Environmental Monitoring
The historical and potential future use of 2,6-DNP and its analogues necessitates the development and refinement of advanced analytical methodologies for their detection and monitoring in environmental samples. These compounds can enter the environment through various sources, including industrial activities and biodegradation of other substances. nih.gov
Current analytical methods for detecting nitrophenols, including 2,6-DNP, in environmental water sources include techniques such as high-performance liquid chromatography (HPLC), gas chromatography (GC), spectrophotometry, and capillary electrophoresis. nih.gov However, these methods can have limitations in terms of time, complexity, equipment cost, and efficiency. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing 2,6-DNP, and how do reaction conditions influence isomer purity?
- Methodological Answer : 2,6-DNP is synthesized via nitration of o-nitrophenol. Key steps include:
- Mixing o-nitrophenol with concentrated sulfuric acid and nitric acid at 55–60°C for 30 minutes .
- Precipitation via ice-water quenching, followed by sequential purification using barium salt recrystallization and acidification to pH 1 with HCl.
- Critical factors : Temperature control (<60°C) minimizes byproducts (e.g., 2,4-DNP). Purity is confirmed via melting point (63–64°C) and spectroscopic methods (IR, NMR) .
Q. How can researchers validate the purity of 2,6-DNP for dielectric or thermodynamic studies?
- Methodological Answer :
- Purification : Soxhlet extraction with p-xylene/cyclohexane followed by recrystallization removes impurities .
- Analytical validation :
- Melting point analysis (deviation >1°C indicates contamination).
- Dielectric constant measurements in dilute solutions (e.g., p-xylene) to detect polar impurities via deviations from expected ε' and ε'' values .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds in 2,6-DNP influence its charge density and reactivity?
- Methodological Answer :
- Charge density analysis using low-temperature (20 K) X-ray diffraction and Quantum Theory of Atoms in Molecules (QTAIM) reveals:
- Strong intramolecular O···H interactions (De >60 kJ/mol) stabilize the phenolic hydroxyl group.
- Weaker O···O interactions (De ~19 kJ/mol) affect tautomerism and acid dissociation .
- Implications : These interactions reduce solubility in nonpolar solvents and influence proton transfer kinetics in buffer systems .
Q. What experimental challenges arise when using 2,6-DNP in pH-dependent spectrophotometric studies?
- Methodological Answer :
- Limitations : High concentrations (>10 mM) required to achieve pKa ~8.73 induce homoassociation (self-aggregation), distorting UV-Vis absorption spectra .
- Workarounds :
- Use salicylate buffers (pKa ~9.61) for lower H+ concentrations without aggregation.
- Validate results with alternative buffers (e.g., borate) and cross-check via NMR titration .
Q. How does 2,6-DNP interact with transition metals, and what are the implications for catalytic studies?
- Methodological Answer :
- Complex formation : 2,6-DNP reacts with divalent metals (Cu²⁺, Co²⁺, Ni²⁺) to form [(MOX₂)₂(2,6-DNP)] complexes (Table I).
- Characterization :
- Elemental analysis (C, H, N, O) confirms stoichiometry.
- Thermogravimetric analysis (TGA) distinguishes coordinated vs. lattice water .
- Applications : These complexes exhibit redox activity, useful in designing electron-transfer catalysts .
Data Contradiction Analysis
Q. Why do reported pKa values for 2,6-DNP vary across studies, and how can researchers resolve discrepancies?
- Analysis :
- Conflict : Early studies report pKa ~4.0 (UV-Vis), while later electrochemical methods suggest pKa ~8.73 .
- Root cause : Solvent-dependent aggregation (e.g., aqueous vs. nonpolar media) and buffer interference (e.g., dinitrophenolate ion pairing).
- Resolution :
- Standardize measurements in acetonitrile/water mixtures (1:1 v/v) to minimize aggregation.
- Use ab initio calculations (e.g., COSMO-RS) to predict solvent effects .
Toxicity and Safety Considerations
Q. What mechanistic insights explain 2,6-DNP’s mitochondrial toxicity compared to other dinitrophenol isomers?
- Methodological Answer :
- In vitro assays : 2,6-DNP uncouples oxidative phosphorylation at lower concentrations (IC50 ~5 µM) than 2,4-DNP (IC50 ~10 µM) due to enhanced membrane permeability .
- Structural basis : The para-nitro groups in 2,6-DNP facilitate stronger interactions with mitochondrial membrane proteins (e.g., ANT1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
